4-Methoxy-3,3-dimethylpyrrolidine

Description

Significance of Pyrrolidine (B122466) Ring Systems in Organic Synthesis

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a cornerstone of organic synthesis. tandfonline.com Its significance stems from its presence in a vast array of biologically active compounds, including many alkaloids and pharmaceuticals. tandfonline.commdpi.com The non-planar, puckered conformation of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, a desirable trait in drug design. nih.gov Furthermore, the presence of stereogenic centers in substituted pyrrolidines makes them valuable chiral building blocks and catalysts in asymmetric synthesis. mdpi.comnih.gov Proline, a naturally occurring amino acid with a pyrrolidine ring, is a prime example of a readily available chiral starting material and has been instrumental in the development of organocatalysis. mdpi.com The nucleophilicity of the nitrogen atom also provides a convenient handle for further functionalization, making the pyrrolidine scaffold a versatile platform for constructing complex molecular architectures. nih.gov

Overview of 4-Methoxy-3,3-dimethylpyrrolidine within Contemporary Organic Chemistry Research

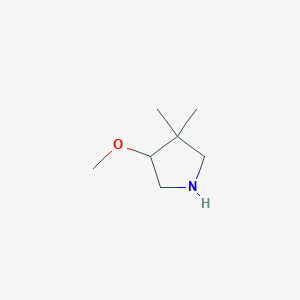

This compound is a specific derivative of the pyrrolidine family. Its structure features a methoxy (B1213986) group at the 4-position and a gem-dimethyl substitution at the 3-position. While this particular compound is not extensively documented in peer-reviewed literature, its structural motifs suggest potential utility in several areas of chemical research. The presence of a stereocenter at the C4 position, coupled with the steric bulk of the adjacent gem-dimethyl group, could impart unique selectivity when used as a ligand or chiral auxiliary. The methoxy group can influence the electronic properties and metabolic stability of a molecule, a feature often exploited in medicinal chemistry. As such, this compound represents an interesting, albeit under-explored, building block for the synthesis of novel organic compounds.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3,3-dimethylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(2)5-8-4-6(7)9-3/h6,8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULABXABPWDXDFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC1OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1889188-78-6 | |

| Record name | 4-methoxy-3,3-dimethylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Characterization

A potential multi-step synthesis could commence from a suitable starting material such as a β-keto ester. The introduction of the gem-dimethyl group at the α-position can be achieved through standard alkylation procedures. Subsequent steps would involve the formation of the pyrrolidine (B122466) ring, for example, through a reductive amination cascade or an intramolecular cyclization. The methoxy (B1213986) group at the 4-position could be introduced via reduction of a corresponding ketone followed by etherification.

General synthetic strategies for substituted pyrrolidines often involve multi-component reactions or intramolecular cyclizations of appropriately functionalized acyclic precursors. tandfonline.comacs.org For instance, the reaction of aldehydes, amines, and other components can lead to the formation of highly substituted pyrrolidine rings in a single step. tandfonline.com

The physical and spectroscopic properties of 4-Methoxy-3,3-dimethylpyrrolidine are key to its identification and characterization. While experimental data is scarce, its basic properties and predicted spectroscopic data are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1889188-78-6 |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Data |

|---|---|

| ¹H NMR | Signals corresponding to the two methyl groups (singlet), the methoxy group (singlet), and the protons on the pyrrolidine ring (multiplets). The chemical shifts would be influenced by the neighboring substituents and the ring conformation. |

| ¹³C NMR | Resonances for the two equivalent methyl carbons, the methoxy carbon, the quaternary carbon at the 3-position, and the three other carbons of the pyrrolidine ring. |

| IR Spectroscopy | Characteristic absorption bands for C-H stretching (alkane), N-H stretching (secondary amine), and C-O stretching (ether). |

Chemical Properties and Reactivity

The chemical behavior of 4-Methoxy-3,3-dimethylpyrrolidine is dictated by its constituent functional groups. The secondary amine in the pyrrolidine (B122466) ring is nucleophilic and can participate in a variety of reactions, such as alkylation, acylation, and condensation. The lone pair of electrons on the nitrogen atom also imparts basic properties to the molecule.

The methoxy (B1213986) group is a relatively stable ether linkage, though it can be cleaved under harsh acidic conditions. The gem-dimethyl group at the 3-position introduces significant steric hindrance around one face of the pyrrolidine ring. This steric bulk can influence the regioselectivity and stereoselectivity of reactions involving the molecule, potentially making it a useful tool for controlling the outcome of chemical transformations.

Computational Chemistry and Theoretical Investigations of 4 Methoxy 3,3 Dimethylpyrrolidine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are used to calculate the electronic structure, which in turn helps in predicting molecular reactivity. capes.gov.brarabjchem.org For 4-Methoxy-3,3-dimethylpyrrolidine, key reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

DFT calculations, for instance using the B3LYP functional with a 6-31G* basis set, can provide quantitative values for these descriptors, offering a theoretical framework to anticipate how the molecule might interact with other chemical species. capes.gov.br

Table 1: Hypothetical Reactivity Descriptors for this compound Calculated using a hypothetical DFT B3LYP/6-31G model.*

| Descriptor | Hypothetical Value | Significance |

|---|---|---|

| EHOMO | -8.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | 1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 9.7 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment (μ) | 1.9 D | Measure of the net molecular polarity. |

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The biological and chemical activity of a molecule is intimately linked to its three-dimensional shape and flexibility. For this compound, conformational analysis can reveal the most stable arrangements of its atoms and the energy barriers between them. The pyrrolidine (B122466) ring is not planar and typically adopts "envelope" or "twist" conformations to minimize steric and torsional strain. nih.govacs.org

Molecular Mechanics (MM) force fields are well-suited for rapidly exploring the conformational landscape of organic molecules. acs.org These methods model the molecule as a collection of atoms connected by springs, allowing for the calculation of potential energy based on bond lengths, angles, and torsions. By systematically rotating the single bonds, particularly the C-O bond of the methoxy (B1213986) group and the puckering of the pyrrolidine ring, a potential energy surface can be generated to identify low-energy conformers.

Molecular Dynamics (MD) simulations provide further insight by simulating the movement of atoms over time at a given temperature. nih.gov This approach can reveal not only the preferred conformations but also the dynamic transitions between them, offering a more complete picture of the molecule's behavior in a solution or biological environment. For this compound, key conformational variables would include the axial versus equatorial positioning of the methoxy group relative to the pyrrolidine ring.

Table 2: Hypothetical Relative Energies of this compound Conformers Illustrative data from a hypothetical Molecular Mechanics calculation.

| Conformer | Ring Pucker | Methoxy Orientation | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Envelope | Equatorial | 0.00 (Most Stable) |

| 2 | Twist | Equatorial | 0.85 |

| 3 | Envelope | Axial | 2.10 |

| 4 | Twist | Axial | 2.95 |

Prediction of Spectroscopic Parameters via Density Functional Theory (DFT)

Density Functional Theory has become a highly reliable tool for predicting spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. nih.gov DFT calculations can accurately predict ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts, as well as vibrational frequencies for Infrared (IR) and Raman spectroscopy. nih.govmdpi.com

Table 3: Hypothetical ¹³C NMR Chemical Shift Predictions for this compound Calculated using a hypothetical DFT GIAO method.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C (quaternary, C3) | 40.5 |

| CH (C4) | 78.0 |

| CH2 (pyrrolidine, C2) | 59.5 |

| CH2 (pyrrolidine, C5) | 50.1 |

| CH3 (gem-dimethyl) | 25.3 |

| CH3 (methoxy) | 56.8 |

Mechanistic Insights into Chemical Transformations of this compound Derivatives

Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. While specific reaction mechanisms for derivatives of this compound have not been detailed in the literature, hypothetical transformations can be explored. For instance, the nitrogen atom of the pyrrolidine ring is a nucleophilic center, susceptible to reactions like N-alkylation or N-acylation. Another potential transformation is the O-demethylation of the methoxy group.

DFT calculations can model the entire reaction pathway for such transformations. researchgate.net By locating the transition state structure and calculating its energy relative to the reactants and products, the activation energy barrier can be determined, providing insight into the reaction's feasibility and kinetics. acs.org For example, studying the N-alkylation reaction would involve modeling the approach of an electrophile (e.g., methyl iodide) to the nitrogen, the formation of the transition state, and the final product. Such studies can explain regioselectivity and stereoselectivity in reactions involving pyrrolidine derivatives. acs.org

In Silico Design and Prediction of Novel Analogues with Desired Chemical Properties

In silico (computer-based) methods are now a cornerstone of modern drug discovery and materials science, allowing for the rational design of new molecules with specific, desirable properties before their synthesis. nih.govresearchgate.net Starting from the this compound scaffold, numerous analogues can be designed and evaluated computationally.

The design process might involve modifying the core structure in various ways, such as:

Varying the alkoxy group: Replacing the methoxy group with ethoxy, propoxy, or other functionalities to modulate lipophilicity and steric profile.

Substituting the pyrrolidine ring: Adding substituents at different positions to explore interactions with biological targets.

Replacing the gem-dimethyl groups: Modifying these groups to alter the molecule's shape and conformational rigidity.

For each designed analogue, computational tools can predict a range of physicochemical and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) properties. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate structural features with biological activity. nih.gov This in silico screening process helps prioritize the most promising candidates for synthesis and experimental testing, saving significant time and resources. researchgate.net

Table 4: Hypothetical Properties of Designed Analogues of this compound Illustrative data from in silico prediction tools.

| Analogue | Modification | Predicted LogP | Predicted Polar Surface Area (Ų) |

|---|---|---|---|

| Parent Compound | - | 1.3 | 21.3 |

| Analogue 1 | Replace -OCH3 with -OH | 0.5 | 32.6 |

| Analogue 2 | Replace -OCH3 with -OCF3 | 2.4 | 21.3 |

| Analogue 3 | Add Fluoro at C2 | 1.4 | 21.3 |

This compound as a Key Building Block in Complex Molecule Synthesis

As a pyrrolidine derivative, this compound belongs to a class of nitrogen-containing heterocycles that are of significant interest in organic synthesis. The compound is commercially available as a research chemical, positioning it as a readily accessible building block for synthetic projects nih.gov.

Role in the Assembly of Polycyclic and Spirocyclic Systems

Polycyclic and spirocyclic frameworks are common structural features in many complex natural products and pharmacologically active molecules. While substituted pyrrolidines are broadly used in the construction of such systems, detailed studies specifically documenting the use of this compound in the synthesis of polycyclic or spirocyclic structures are not prominent in the available scientific literature. The synthesis of spirocyclic compounds often involves strategies like intramolecular cyclization or cycloaddition reactions, and while related proline derivatives have been used to create spiro-fused systems, the direct application of this compound in these specific synthetic routes is not explicitly detailed chemrxiv.org.

Utility as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer nih.gov. These auxiliaries introduce chirality to an achiral substrate, allowing for diastereoselective reactions, after which the auxiliary is typically removed nih.gov. Pyrrolidine-based structures are frequently employed as chiral auxiliaries and ligands in asymmetric catalysis.

Integration of the this compound Moiety into Functional Materials

The incorporation of specific molecular moieties can be used to tailor the properties of functional materials such as polymers or organic electronics. Based on available research, there is no significant information detailing the integration of the this compound moiety into functional materials or studies on its impact on material properties.

Precursor in Non-Biomedical Chemical Research and Development

This compound is classified as a building block for use in chemical synthesis nih.gov. Its molecular structure, featuring a substituted pyrrolidine ring, makes it a potential precursor for the synthesis of a variety of more complex molecules in a research and development context. Building blocks are fundamental components used by chemists to assemble target structures. While many complex heterocyclic compounds ultimately find biomedical applications, the initial synthetic work is a core part of non-biomedical chemical research nih.gov. The availability of this compound from chemical suppliers indicates its role as a foundational element for broader chemical exploration, although specific non-biomedical end-products derived from this precursor are not widely reported in the literature nih.govuni.lu.

Conclusion

Classical and Contemporary Approaches to Pyrrolidine Ring Construction

The synthesis of the pyrrolidine core can be achieved through a variety of strategic approaches, ranging from classical cyclization reactions to modern metal-catalyzed and multi-component methodologies. These methods offer chemists a versatile toolkit to access a wide array of substituted pyrrolidines with high levels of control over stereochemistry and substitution patterns.

Multi-component Reaction Strategies for Pyrrolidine Scaffolds

Multi-component reactions (MCRs) have emerged as powerful tools in heterocyclic chemistry due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. nih.govbiosynth.com For pyrrolidine synthesis, MCRs often involve the generation of an azomethine ylide intermediate, which then undergoes a [3+2] cycloaddition with a dipolarophile. nih.gov

These reactions can be facilitated by various catalysts or conditions. For instance, a one-pot, three-component reaction between aldehydes, amino acid esters, and chalcones, initiated by iodine, can produce highly substituted pyrrolidine-2-carboxylates. nih.gov Similarly, the use of Lewis acids like titanium tetrachloride (TiCl₄) can promote the diastereoselective MCR of N-tosyl imino esters, optically active phenyldihydrofuran, and silane (B1218182) reagents to yield polysubstituted pyrrolidines. orgsyn.orgnih.gov The versatility of MCRs allows for the construction of diverse pyrrolidine libraries, including DNA-encoded libraries for drug discovery, by varying the starting components.

Table 1: Examples of Multi-component Reactions for Pyrrolidine Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Aldehydes, Amines, Cyclopropane dicarboxylate | Cerium(III) chloride (CeCl₃) | Substituted pyrrolidines | nih.gov |

| Aldehydes, Amino acid esters, Chalcones | Iodine (I₂) / K₂CO₃ | Pyrrolidine-2-carboxylates | nih.gov |

| Isatin, Glycine methyl ester chloride, (Z)-5-arylidine-2-thioxothiazolidin-4-ones | Triethylamine (Et₃N) | Spirooxindole pyrrolidine derivatives | nih.gov |

| N-tosylimino ester, Phenyldihydrofuran, Allyltrimethylsilane | Titanium tetrachloride (TiCl₄) | Diastereomerically pure pyrrolidine derivatives | orgsyn.orgnih.gov |

| DNA-conjugated amino acids, Aldehydes, Maleimides | Copper(II) acetate | Pyrrolidine-fused DNA-encoded libraries |

Intramolecular Cyclization and Cycloaddition Reactions in Pyrrolidine Synthesis

Intramolecular reactions represent another fundamental strategy for pyrrolidine ring formation, offering excellent control over regiochemistry and stereochemistry. researchgate.net Intramolecular [3+2] cycloadditions, where the 1,3-dipole and the dipolarophile are part of the same molecule, are particularly effective. chemrxiv.orgchemrxiv.org For example, azomethine ylides can be generated from tertiary amides using Vaska's complex and a silane reductant, which then undergo intramolecular cycloaddition to form complex polycyclic amine structures. chemrxiv.orgnih.gov

Other intramolecular cyclization strategies include the hydroamination of unsaturated amines, where palladium or gold catalysts can promote the 5-endo-dig cyclization of N-(3-butynyl)-sulfonamides to yield 2,3-dihydropyrroles. organic-chemistry.org Furthermore, tandem reactions, such as the acid-catalyzed intramolecular cyclization of N-(4,4-diethoxybutyl)imines combined with a 1,3-aryl shift, can create substituted 1-pyrrolines. bldpharm.com A novel approach even demonstrates the photo-promoted ring contraction of readily available pyridines using a silylborane reagent to access pyrrolidine skeletons. bldpharm.com

Reductive Amination and Alkylation Routes to Substituted Pyrrolidines

Reductive amination is a highly efficient and widely used method for forming C-N bonds and is readily applied to pyrrolidine synthesis. A practical approach involves the successive reductive amination of 1,4-diketones with anilines, catalyzed by iridium complexes, to furnish N-aryl-substituted pyrrolidines. This method is valued for its operational simplicity and potential for scaling up.

Intramolecular reductive amination provides a direct route to the pyrrolidine ring from a linear precursor. For instance, tert-butyl (4-oxo-4-arylbutyl)carbamate substrates can be deprotected and subsequently cyclized in a one-pot reaction using an iridium catalyst with a chiral ferrocene (B1249389) ligand to produce chiral 2-substituted arylpyrrolidines with high enantioselectivity. Another classical yet effective method is the reductive condensation of primary amines with 2,5-dimethoxytetrahydrofuran, a stable precursor to succinaldehyde, using sodium borohydride (B1222165) in an acidic medium. This reaction is fast, high-yielding, and compatible with a wide range of functional groups.

Metal-Catalyzed Processes for Pyrrolidine Ring Formation

Metal catalysis plays a pivotal role in many modern strategies for pyrrolidine synthesis, enabling reactions that would otherwise be difficult or impossible. A wide range of transition metals are employed to catalyze diverse transformations.

Iridium catalysts are notably versatile, facilitating reductive azomethine ylide generation for [3+2] cycloadditions chemrxiv.orgnih.gov and transfer hydrogenation for the reductive amination of diketones. Iron catalysts have been used for cross-coupling reactions and subsequent ring-closing metathesis to form 3-substituted pyrrolidines and for intramolecular C-H bond amination. Palladium and gold catalysts are effective in the hydroamination of alkynes for pyrrolidine synthesis. organic-chemistry.org Copper catalysts are often used in multi-component reactions, particularly those involving azomethine ylide cycloadditions. nih.gov Industrially, pyrrolidine itself is produced via the reaction of 1,4-butanediol (B3395766) and ammonia (B1221849) over a cobalt- and nickel-oxide catalyst. These metal-catalyzed processes often proceed under mild conditions with high selectivity, making them indispensable tools for synthetic chemists. nih.gov

Table 2: Metal Catalysts in Pyrrolidine Synthesis

| Metal Catalyst | Reaction Type | Example Substrates | Reference |

| Iridium (Ir) | Reductive [3+2] Cycloaddition / Amination | Tertiary amides, Diketones | chemrxiv.orgnih.gov |

| Iron (Fe) | C-H Amination / Cross-coupling | Alkyl azides, Grignard reagents | |

| Palladium (Pd) | Hydroamination / Cross-coupling | N-(3-butynyl)-sulfonamides, N-allyl-N-(2-bromoallyl)amines | organic-chemistry.org |

| Rhodium (Rh) | Intramolecular Nitrene Insertion | N-sulfonyl-1,2,3-triazoles | |

| Copper (Cu) | Multi-component [3+2] Cycloaddition | Amino acids, Aldehydes, Maleimides | nih.gov |

| Gold (Au) | Hydroamination | N-(3-butynyl)-sulfonamides | organic-chemistry.org |

| Cobalt/Nickel (Co/Ni) | Industrial Amination | 1,4-butanediol, Ammonia |

Specific Synthesis of the this compound Core

While a wide array of methods exists for general pyrrolidine synthesis, the construction of the specific target, this compound, presents unique challenges, particularly the regioselective installation of the methoxy group at the C4 position adjacent to a quaternary carbon center. A direct, documented synthesis for this compound is not readily found in peer-reviewed literature; however, a plausible synthetic route can be proposed based on established methodologies for related structures.

The likely strategy involves the initial construction of a pyrrolidine ring containing a ketone at the C4 position, which can then be converted to the target methoxy group.

Regioselective Introduction of the Methoxy Group

The regioselective introduction of the methoxy group at the C4 position would most practically be achieved via an O-methylation of a corresponding 4-hydroxy-3,3-dimethylpyrrolidine precursor. The synthesis of this hydroxylated intermediate is the key step.

A promising approach starts with the synthesis of a 4,4-disubstituted-3-oxopyrrolidone. chemrxiv.orgnih.gov Such compounds can be prepared in a scalable, three-step procedure from commercially available reagents. nih.gov For the target molecule, this would involve creating a 3,3-dimethyl-4-oxopyrrolidine scaffold. The ketone at C4 can then be reduced to a hydroxyl group using a standard reducing agent like sodium borohydride.

Once the 4-hydroxy-3,3-dimethylpyrrolidine intermediate is obtained, the final methoxy group can be installed via O-methylation. A classic Williamson ether synthesis, using a strong base such as sodium hydride to deprotonate the hydroxyl group followed by reaction with an electrophilic methyl source like methyl iodide or dimethyl sulfate, would yield the desired this compound. A chemoenzymatic synthesis of a related (3R,4S)-3-methoxy-4-methylaminopyrrolidine has been reported where the methylation of a hydroxyl group on the pyrrolidine ring was a key step, demonstrating the feasibility of this transformation on a substituted pyrrolidine core. researchgate.net

This proposed multi-step pathway, involving the formation of a keto-pyrrolidine, reduction, and subsequent methylation, represents a logical and feasible, though undocumented, approach to the synthesis of this compound.

Stereoselective Installation of the Dimethyl and Methoxy Substituents

The controlled installation of the gem-dimethyl group at the C3 position and the methoxy group at the C4 position of the pyrrolidine ring is a key challenge. Stereoselective methods are paramount to accessing specific isomers with desired biological activities. While a direct synthesis for this compound is not prominently described in the literature, several strategies for related structures can be extrapolated.

One approach involves the use of chiral precursors, such as derivatives of proline or 4-hydroxyproline (B1632879), which provide a foundational stereochemical framework. mdpi.com For instance, a synthesis could potentially start from a suitably protected 4-hydroxyproline derivative. The introduction of the gem-dimethyl group at the C3 position could be envisioned through an α-alkylation of the corresponding ketone, formed by oxidation of the 4-hydroxyproline derivative. Subsequent reduction of the ketone and methylation of the resulting hydroxyl group would furnish the target methoxy substituent. The stereochemistry of the methoxy group would be influenced by the directing effect of existing stereocenters and the choice of reducing agent.

Another strategy involves the cyclization of acyclic precursors. mdpi.com An enantioselective approach could involve an intramolecular Michael addition or a similar cyclization of a precursor containing the necessary dimethyl and methoxy functionalities. The stereocenters could be set using asymmetric catalysis or by employing chiral auxiliaries.

A plausible, though not explicitly documented, route could involve the stereoselective reduction of a precursor like a 3,3-dimethyl-4-oxopyrrolidine derivative. The choice of reducing agent would be critical in determining the stereochemical outcome at the C4 position.

Table 1: Potential Stereoselective Strategies

| Precursor Type | Key Transformation | Stereocontrol Element | Potential Outcome |

|---|---|---|---|

| 4-Hydroxyproline Derivative | α,α-Dialkylation, Ketone Reduction, O-Methylation | Chiral Pool | Diastereoselective synthesis |

| Acyclic Amine | Asymmetric Cyclization | Chiral Catalyst/Auxiliary | Enantioselective synthesis |

Synthesis via Functional Group Interconversions on Pyrrolidine Precursors

Functional group interconversions on pre-existing pyrrolidine rings offer a versatile approach to introduce the desired methoxy and dimethyl groups. A variety of transformations can be employed to modify the pyrrolidine core. vanderbilt.educompoundchem.comcompoundchem.com

For example, a pyrrolidine-3-one could serve as a key intermediate. The gem-dimethyl group could be installed via a Grignard reaction with methylmagnesium bromide followed by oxidation, or through direct α,α-dimethylation under basic conditions. The resulting 3,3-dimethylpyrrolidin-4-one could then be reduced to the corresponding alcohol and subsequently methylated to afford the 4-methoxy derivative.

Alternatively, a precursor such as 4-amino-3,3-dimethylpyrrolidine could be synthesized and the amino group converted to a hydroxyl group via a diazotization reaction, followed by methylation. The stereochemical integrity of such processes would need careful consideration.

Table 2: Key Functional Group Interconversions

| Starting Material | Reagents and Conditions | Intermediate | Final Transformation |

|---|---|---|---|

| Pyrrolidin-3-one | 1. MeMgBr, Et2O; 2. [Oxidation] | 3,3-Dimethylpyrrolidin-4-one | 1. NaBH4, MeOH; 2. NaH, MeI |

| 3,3-Dimethylpyrrolidin-4-ol | NaH, MeI, THF | N/A | O-Methylation |

Chemo- and Stereoselective Functionalization of this compound

Once the core structure of this compound is obtained, further functionalization can be explored to generate a library of analogs. The pyrrolidine nitrogen is a common site for functionalization, allowing for the introduction of various substituents through N-alkylation, N-acylation, or N-arylation reactions.

The C-H bonds on the pyrrolidine ring can also be targets for functionalization. rsc.org Modern methods for C-H activation and functionalization could potentially be applied to introduce substituents at the C2 or C5 positions. The regioselectivity of such reactions would be influenced by the electronic and steric nature of the existing substituents. For instance, the electron-donating nature of the nitrogen atom could direct functionalization to the adjacent C2 and C5 positions. The stereochemical outcome of such functionalizations would be a critical aspect to control, potentially through the use of chiral catalysts or directing groups.

Table 3: Potential Functionalization Reactions

| Position | Reaction Type | Reagents and Conditions | Potential Products |

|---|---|---|---|

| N1 | N-Alkylation | R-X, Base | N-Alkyl-4-methoxy-3,3-dimethylpyrrolidines |

| N1 | N-Acylation | R-COCl, Base | N-Acyl-4-methoxy-3,3-dimethylpyrrolidines |

Green Chemistry Considerations and Sustainable Synthetic Approaches for Pyrrolidine Derivatives

The principles of green chemistry are increasingly important in the design of synthetic routes. For pyrrolidine derivatives, several sustainable approaches have been developed that can be considered for the synthesis of this compound and its analogs.

One-pot multicomponent reactions are a powerful tool in green synthesis, as they can significantly reduce the number of synthetic steps, solvent usage, and waste generation. rsc.orgmdpi.com A hypothetical multicomponent reaction to form a substituted pyrrolidine could involve an amine, an aldehyde, and an activated alkene, potentially catalyzed by a reusable catalyst.

The use of environmentally benign solvents, such as water or ethanol (B145695), is another key aspect of green chemistry. rsc.orgmdpi.com Many modern synthetic methods are being adapted to be performed in these greener solvents. Furthermore, the development of solvent-free reaction conditions or the use of microwave irradiation can lead to more sustainable processes by reducing reaction times and energy consumption. mdpi.com

Table 4: Green Chemistry Approaches for Pyrrolidine Synthesis

| Green Chemistry Principle | Application in Pyrrolidine Synthesis | Example | Reference |

|---|---|---|---|

| Atom Economy | Multicomponent reactions to build the pyrrolidine ring | Three-component reaction of an amine, aldehyde, and alkene | rsc.orgmdpi.com |

| Safer Solvents | Use of water or ethanol as reaction media | Domino reactions in EtOH/H2O | rsc.org |

| Energy Efficiency | Microwave-assisted synthesis | Rapid synthesis of spiro[pyrrolidine-2,3′-oxindoles] | mdpi.com |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

High-resolution NMR spectroscopy is an essential tool for elucidating the precise molecular structure and conformational dynamics of organic molecules in solution. For this compound, ¹H and ¹³C NMR would provide critical information.

As of the latest literature review, detailed experimental ¹H and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and multiplicities for this compound, have not been publicly reported.

Predicted ¹H and ¹³C NMR Data:

In the absence of experimental data, computational prediction methods can offer insights into the expected spectral features. A predicted ¹H NMR spectrum would likely show distinct signals for the methoxy protons, the gem-dimethyl protons, and the protons on the pyrrolidine ring. The chemical shifts and coupling patterns of the pyrrolidine ring protons would be particularly informative for determining the ring's conformation.

Similarly, a predicted ¹³C NMR spectrum would be expected to show signals for the two methyl carbons of the gem-dimethyl group, the methoxy carbon, and the three distinct carbons of the pyrrolidine ring. The chemical shifts would be indicative of their electronic environments.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₇H₁₅NO, with a monoisotopic mass of 129.11537 Da. uni.lu High-resolution mass spectrometry (HRMS) would be employed to confirm this exact mass, thereby verifying the elemental composition.

While detailed experimental mass spectra and fragmentation pathway analyses for this compound are not extensively available in the scientific literature, predicted collision cross section (CCS) values for various adducts have been calculated. These values are useful in ion mobility-mass spectrometry studies.

Predicted Collision Cross Section (CCS) Data uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 130.12265 | 127.7 |

| [M+Na]⁺ | 152.10459 | 135.2 |

| [M-H]⁻ | 128.10809 | 128.6 |

| [M+NH₄]⁺ | 147.14919 | 151.7 |

| [M+K]⁺ | 168.07853 | 134.3 |

| [M+H-H₂O]⁺ | 112.11263 | 123.1 |

| [M+HCOO]⁻ | 174.11357 | 148.2 |

This table is based on predicted data and awaits experimental verification.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic fingerprint and identifying the functional groups present.

Specific experimental IR and Raman spectra for this compound are not readily found in published literature. However, based on its structure, the following characteristic vibrational bands would be anticipated:

C-H stretching: Aliphatic C-H stretches from the methyl and pyrrolidine groups would be expected in the 2850-3000 cm⁻¹ region.

N-H stretching: If the pyrrolidine nitrogen is protonated or involved in hydrogen bonding, a broad N-H stretching band would appear around 3200-3500 cm⁻¹. For a secondary amine, this is typically a weak to medium band.

C-O stretching: A strong C-O stretching band for the ether linkage is expected in the region of 1070-1150 cm⁻¹.

C-N stretching: The C-N stretching vibration of the pyrrolidine ring would likely appear in the 1250-1020 cm⁻¹ range.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment (if chiral enantiomers exist)

The structure of this compound possesses a chiral center at the C4 position of the pyrrolidine ring, where the methoxy group is attached. Therefore, it can exist as a pair of enantiomers, (R)-4-methoxy-3,3-dimethylpyrrolidine and (S)-4-methoxy-3,3-dimethylpyrrolidine.

Chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD), is a critical technique for determining the absolute configuration of chiral molecules. nih.govencyclopedia.pub However, to date, no studies reporting the synthesis of the individual enantiomers or their chiroptical properties have been found in the scientific literature. An ECD analysis would require the separation of the enantiomers or an enantioselective synthesis, followed by the measurement of their differential absorption of left and right circularly polarized light.

X-ray Crystallography for Solid-State Molecular Geometry and Packing Arrangements

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Currently, there are no published X-ray crystal structures for this compound or its salts available in crystallographic databases. Such a study would be invaluable for unequivocally confirming its molecular geometry and understanding its solid-state packing arrangement.

Future Directions and Emerging Research Avenues for 4 Methoxy 3,3 Dimethylpyrrolidine Chemistry

Development of Highly Efficient and Atom-Economical Synthetic Protocols

Currently, there are no established, optimized synthetic protocols specifically for 4-Methoxy-3,3-dimethylpyrrolidine in the public domain. Future research will likely focus on developing efficient and atom-economical routes to this compound. Drawing inspiration from the synthesis of related 3,3-disubstituted pyrrolidines, several strategies could be envisioned. These might include multi-step sequences starting from readily available precursors, potentially involving key steps like stereoselective alkylations, ring-closing metathesis, or cycloaddition reactions. acs.org The development of catalytic and enantioselective methods would be a significant advancement, minimizing waste and allowing for the production of specific stereoisomers.

Exploration of Novel Reactivity and Transformation Pathways

The reactivity of this compound is largely unexplored. The presence of the methoxy (B1213986) group at the 4-position and the gem-dimethyl group at the 3-position is expected to influence the steric and electronic properties of the pyrrolidine (B122466) ring, potentially leading to unique chemical behaviors. Future studies will be necessary to elucidate its reactivity in various chemical transformations. This could involve investigating its utility as a building block in the synthesis of more complex molecules, its potential as a ligand in catalysis, or its participation in novel cycloaddition or rearrangement reactions. Understanding these fundamental reaction pathways is crucial for unlocking its synthetic potential.

Advanced Computational Modeling for Structure-Property Relationships in Non-Biological Contexts

In the absence of extensive experimental data, computational modeling presents a powerful tool for predicting the properties and potential applications of this compound in non-biological contexts. nih.gov Density functional theory (DFT) and other computational methods can be employed to investigate its conformational preferences, electronic structure, and potential interactions with other molecules. nih.gov Such studies could provide valuable insights into its potential as a catalyst, a component in functional materials, or a chiral auxiliary in asymmetric synthesis. rsc.org These theoretical predictions can guide future experimental work, saving time and resources.

Expansion of Applications in Niche Areas of Organic Chemistry and Materials Science

While no specific applications for this compound have been reported, the broader class of functionalized pyrrolidines has found use in various niche areas. nih.gov For instance, chiral pyrrolidine derivatives are widely used as organocatalysts and in the construction of metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs). bohrium.comresearchgate.netrsc.org Future research could explore the potential of this compound in these and other areas. Its unique substitution pattern might impart desirable properties, such as enhanced stability, solubility, or catalytic activity. Investigating its incorporation into polymers or other materials could also open up new avenues for its application in materials science. mdpi.com

Q & A

Q. What are the common synthetic routes for preparing 4-Methoxy-3,3-dimethylpyrrolidine, and what reaction conditions are critical for high yield?

Answer: this compound is typically synthesized via multi-step strategies involving ring functionalization and substituent introduction. Key steps include:

- Ring Formation : Cyclization of γ-amino alcohols or ketones under acidic or basic conditions.

- Methoxylation : Introduction of the methoxy group via nucleophilic substitution (e.g., using NaOMe or MeOH with a dehydrating agent).

- Dimethylation : Alkylation at the 3-position using methyl halides (e.g., CH₃I) in the presence of a strong base (e.g., LDA).

Q. Critical Conditions :

- Temperature control (e.g., −78°C for alkylation to avoid side reactions).

- Solvent choice (e.g., THF for polar aprotic environments).

- Catalysts such as Lewis acids (e.g., BF₃·OEt₂) to enhance regioselectivity.

Q. Example Protocol :

Start with pyrrolidine-3-one.

Dimethylation via Grignard reagent (CH₃MgBr) in THF.

Methoxylation using NaOMe/MeOH under reflux.

Purification via column chromatography (silica gel, hexane/EtOAc gradient).

Reference : Methods adapted from fluorinated pyrrolidine syntheses (e.g., fluorination and methoxylation steps in ) and green chemistry principles ().

Q. Which analytical techniques are most effective for characterizing this compound, and what spectral signatures should researchers prioritize?

Answer: Key Techniques :

- NMR Spectroscopy :

- ¹H NMR : Look for singlet δ 3.2–3.4 ppm (methoxy group), δ 1.1–1.3 ppm (dimethyl groups).

- ¹³C NMR : Methoxy carbon at δ 50–55 ppm; quaternary carbons at δ 35–40 ppm.

- FTIR : Strong C-O stretch at ~1100 cm⁻¹ (methoxy), N-H stretches (if present) at ~3300 cm⁻¹.

- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 143.15 (C₇H₁₅NO).

Validation : Compare with literature data for analogous compounds (e.g., 3-(4-Methoxyphenyl)pyrrolidine derivatives in ).

Q. How is this compound utilized as a building block in medicinal chemistry?

Answer: The compound serves as a chiral scaffold due to its rigid pyrrolidine ring and methoxy/dimethyl substituents, which influence stereoelectronic properties. Applications include:

- Enzyme Inhibition : The methoxy group participates in hydrogen bonding with active sites (e.g., proteases or kinases).

- Drug Design : Incorporation into ligands targeting GPCRs or neurotransmitter receptors (e.g., dopamine D₃ receptor analogs).

Case Study : Derivatives of 3-methoxy-pyrrolidine have shown activity in antithrombotic and anti-inflammatory assays ().

Advanced Research Questions

Q. How do steric and electronic effects of the 3,3-dimethyl group influence regioselectivity in further functionalization reactions?

Answer: The 3,3-dimethyl groups create steric hindrance, directing electrophilic attacks to the less hindered 2- or 5-positions of the pyrrolidine ring.

- Electrophilic Substitution : Nitration or halogenation favors the 5-position.

- Nucleophilic Reactions : Deprotonation at the 2-position (α to nitrogen) is preferred due to lower steric bulk.

Experimental Support : Computational modeling (DFT) and X-ray crystallography of intermediates can validate regiochemical outcomes ().

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Answer: Discrepancies often arise from variations in assay conditions or substituent positioning. Mitigation strategies include:

- Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) and cell-based assays.

- SAR Studies : Systematically modify substituents (e.g., replacing methoxy with ethoxy) to isolate contributing factors.

- Computational Docking : Use molecular dynamics to predict binding modes (e.g., with cytochrome P450 enzymes in ).

Example : Adjusting the methoxy group’s position in triazolopyridine derivatives altered antibacterial efficacy by 10-fold ().

Q. How can green chemistry principles be applied to optimize the synthesis of this compound?

Answer:

- Solvent Replacement : Use ethanol () or water instead of DCM.

- Catalysts : Employ recyclable Lewis acids (e.g., FeCl₃) or enzymatic catalysts.

- Waste Reduction : Adopt one-pot synthesis to minimize intermediate purification.

Case Study : Sodium hypochlorite (NaClO) in ethanol achieved 73% yield in oxidative ring closures for triazolopyridines ().

Q. What computational methods are effective for predicting the reactivity of this compound in novel reactions?

Answer:

- DFT Calculations : Model transition states for nucleophilic attacks (e.g., at the 2-position).

- Molecular Docking : Predict interactions with biological targets (e.g., serotonin receptors).

- Machine Learning : Train models on pyrrolidine reaction databases to forecast yields.

Tool Example : Gaussian 16 for optimizing ground-state geometries ().

Q. Table 1: Key Spectral Data for this compound

Q. Table 2: Green Chemistry Optimization

| Parameter | Conventional Method | Green Alternative |

|---|---|---|

| Solvent | Dichloromethane | Ethanol () |

| Oxidant | CrO₃ | NaClO () |

| Catalyst | H₂SO₄ | FeCl₃ (recyclable) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.